N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1H-indole-2-carboxamide
Description
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring fused with an indole moiety, which is further functionalized with a dimethylamino group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-23(2)11-17-14-10-13(7-8-18(14)25-22-17)20-19(24)16-9-12-5-3-4-6-15(12)21-16/h3-10,21H,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXXOISSSDWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.
Functionalization with Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzoxazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity. For instance, it may inhibit or activate certain signaling pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1H-indole-2-carboxamide: shares similarities with other benzoxazole and indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and indole rings, along with the dimethylamino and carboxamide groups, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
